Some studies suggest that Cirsilineol, alongside other compounds in Cirsium extracts, might possess anti-inflammatory properties. A study published in the journal "Biological and Pharmaceutical Bulletin" investigated the effects of Cirsium japonicum extracts on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that the extract, containing Cirsilineol, exhibited an inhibitory effect on the production of inflammatory mediators [1].
Cirsilineol is a bioactive flavone primarily isolated from plants such as Artemisia vestita and Teucrium gnaphalodes. Its chemical structure is defined as 4′,5-dihydroxy-3′,6,7-trimethoxyflavone, characterized by multiple hydroxyl and methoxy groups that contribute to its unique properties. Cirsilineol exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications.
Cirsilineol has demonstrated significant biological activities, including:
Cirsilineol can be synthesized through various methods:
Cirsilineol has several applications across various fields:
Recent studies have focused on the interactions of cirsilineol with various biological targets:
Cirsilineol shares structural similarities with other flavonoids but possesses unique characteristics due to its specific arrangement of hydroxyl and methoxy groups. Here are some similar compounds for comparison:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Luteolin | Contains hydroxyl groups at positions 3', 4', 5 | Known for strong anti-inflammatory properties |
Quercetin | Contains multiple hydroxyl groups | Exhibits potent antioxidant effects |
Apigenin | Lacks methoxy groups; has hydroxyl at 4' | Recognized for its neuroprotective effects |
Cirsilineol's unique combination of functional groups contributes to its distinctive biological activities compared to these structurally similar compounds.
Cirsilineol is a trimethoxyflavone characterized by a flavone backbone substituted with methoxy groups at positions 6, 7, and 3' and hydroxyl groups at positions 5 and 4' [1]. The compound belongs to the class of 7-O-methylated flavonoids, which are flavonoids containing methoxy groups attached to the C7 atom of the flavonoid backbone [2]. The molecular structure consists of two aromatic ring systems (A and B rings) connected by a heterocyclic pyran ring (C ring) forming the characteristic chromone structure.
The molecule exhibits a planar conformation with the flavone backbone maintaining coplanarity between the A and C rings. Computational studies have revealed that the compound adopts a slightly distorted planar conformation when interacting with target proteins, with the planarity being maintained through intramolecular hydrogen bonding interactions [3]. The molecular geometry analysis indicates that the hydroxyl groups at positions 5 and 4' participate in intramolecular hydrogen bonding, which contributes to the overall structural stability of the molecule [4] [5].
Cirsilineol exhibits a melting point of 147°C when measured in benzene solvent [6]. The compound demonstrates poor water solubility, being classified as practically insoluble in water [2]. This hydrophobic character is attributed to the presence of multiple methoxy substituents that increase the lipophilic nature of the molecule. The compound shows good solubility in organic solvents including dimethyl sulfoxide (DMSO), ethanol, and methanol [6] [7].
The predicted boiling point of cirsilineol is 585.0±50.0°C, and the compound has a density of 1.387 g/cm³ [6]. The water solubility characteristics make cirsilineol suitable for extraction using organic solvents, with isopropanol being identified as an effective extraction solvent for recovering the compound from biological matrices [8].
The spectroscopic properties of cirsilineol have been extensively characterized using various analytical techniques. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided detailed insights into the vibrational and electronic spectroscopic properties [4]. The Fourier Transform Infrared (FT-IR) spectrum shows characteristic absorption bands corresponding to intramolecular hydrogen bonding of the hydroxyl groups, particularly evidence of hydrogen bonding involving the OH group in the B ring [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with the aromatic protons appearing in the characteristic downfield region between 7-8.5 ppm, and the methoxy groups showing distinctive signals around 3-4 ppm [9]. The compound exhibits characteristic UV-visible absorption properties, with electronic transition analysis using Time-Dependent Density Functional Theory (TD-DFT) revealing absorption wavelengths in the UV region with a blue shift when analyzed in ethanol solvent [4].
Mass spectrometry analysis shows the molecular ion peak at m/z 344, consistent with the molecular formula C₁₈H₁₆O₇. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trimethylsilyl (TMS) derivatives produces characteristic fragmentation patterns that aid in structural identification [10].
The International Union of Pure and Applied Chemistry (IUPAC) name for cirsilineol is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one [1] [11]. This systematic nomenclature accurately describes the substitution pattern and functional groups present in the molecule, identifying the chromen-4-one core structure with specific hydroxyl and methoxy substitutions.
Cirsilineol has the molecular formula C₁₈H₁₆O₇ with a molecular weight of 344.32 g/mol [1] [12]. The monoisotopic molecular weight is 344.089602866 Da [13]. The molecular formula indicates the presence of 18 carbon atoms, 16 hydrogen atoms, and 7 oxygen atoms, which are distributed among the hydroxyl groups (2), methoxy groups (3), and the carbonyl oxygen atoms (2) within the flavone structure.
Cirsilineol is registered under CAS Registry Number 41365-32-6 [1] [14]. The compound is catalogued in numerous chemical and biological databases with specific identifiers: PubChem CID 162464, ChEBI ID CHEBI:3718, ChEMBL ID CHEMBL487213, KEGG ID C10032, HMDB ID HMDB0303612, and UNII 08DZZ529FE [1] [13]. Additional database identifiers include DTXSID20194314 for the DSSTox database, NSC Number 633556, and Lipid Maps ID LMPK12111249 [1].
The InChI (International Chemical Identifier) key for cirsilineol is VKOSQMWSWLZQPA-UHFFFAOYSA-N, providing a unique textual identifier for the compound [1] [11]. The SMILES (Simplified Molecular Input Line Entry System) notation is COc1cc(ccc1O)C2=CC(=O)c3c(O)c(OC)c(OC)cc3O2 [1] [14].
The biological activity of cirsilineol is closely related to its structural features, particularly the arrangement and number of hydroxyl and methoxy groups on the flavone backbone [15]. The structure-activity relationship analysis reveals that the presence of hydroxyl groups at positions 5 and 4' is crucial for antioxidant activity, as these groups serve as hydrogen donors in radical scavenging reactions [15] [16].
The methoxy substitutions at positions 6, 7, and 3' significantly influence the compound's biological activity profile. Computational molecular docking studies have demonstrated that cirsilineol binds to the F₁ moiety of ATP synthase through hydrophobic interactions and hydrogen bonds involving residues Lys-260.G, Ile-263.G, Ser-277.F, Val-279.F, and Ser-267.G [3]. The binding conformation is stabilized by the planar structure of the flavone backbone, which allows for optimal interaction with the protein binding site.
The hydroxyl configuration in the B ring is particularly significant for biological activity, as it determines the compound's ability to donate hydrogen atoms and electrons to reactive oxygen species [15]. The presence of both hydroxyl and methoxy groups creates a balance between hydrophilic and lipophilic properties, influencing the compound's bioavailability and cellular uptake characteristics.
Structure-activity relationship studies of related flavonoids indicate that substitution patterns significantly affect biological activity. The trimethoxy substitution pattern in cirsilineol provides enhanced lipophilicity compared to more highly hydroxylated flavonoids, potentially improving membrane permeability and cellular distribution [17].
Cirsilineol exhibits moderate chemical stability under standard storage conditions, with recommended storage at -20°C to maintain compound integrity [6] [7]. The compound demonstrates stability in organic solvents but may be susceptible to oxidation under certain conditions due to the presence of phenolic hydroxyl groups.
The predicted pKa value of cirsilineol is 6.31±0.40, indicating weak acidic properties primarily attributed to the phenolic hydroxyl groups [6]. This pKa value suggests that the compound will exist predominantly in its protonated form under physiological pH conditions. The ionization behavior of the hydroxyl groups influences the compound's reactivity and binding interactions with biological targets.
Chemical reactivity analysis reveals that cirsilineol can participate in various chemical reactions typical of flavonoids, including oxidation reactions involving the phenolic hydroxyl groups and potential methylation or demethylation of the methoxy substituents under specific conditions [18]. The compound's stability is enhanced by intramolecular hydrogen bonding between the hydroxyl groups and nearby oxygen atoms, which has been confirmed through computational studies [5].
The LogP value of 1.670 indicates moderate lipophilicity, suggesting favorable partitioning characteristics for biological membrane permeation [6]. This lipophilic character, combined with the hydrophilic hydroxyl groups, provides cirsilineol with amphiphilic properties that may contribute to its biological activity profile.